REACTION_SMILES
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[CH2:6]([CH3:7])[N:8]([CH2:9][CH2:10][N:11]1[C:12](=[O:21])[c:13]2[c:14]([nH:17][cH:18][c:19]2[CH3:20])[CH2:15][CH2:16]1)[CH2:22][CH3:23].[CH3:27][N:28]([CH:29]=[O:30])[CH3:31].[Na+:26].[OH-:25].[OH2:24].[P:1]([Cl:2])([Cl:3])([Cl:4])=[O:5]>>[CH2:6]([CH3:7])[N:8]([CH2:9][CH2:10][N:11]1[C:12](=[O:21])[c:13]2[c:14]([nH:17][c:18]([CH:29]=[O:30])[c:19]2[CH3:20])[CH2:15][CH2:16]1)[CH2:22][CH3:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CCN1CCc2[nH]cc(C)c2C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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CCN(CC)CCN1CCc2[nH]c(C=O)c(C)c2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |